ethyl 2-[2-(4-butoxyphenyl)-3-(4-ethoxy-2-methylbenzoyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate
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Overview
Description
Ethyl 2-[2-(4-butoxyphenyl)-3-(4-ethoxy-2-methylbenzoyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate is a complex organic compound with a unique structure that combines multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-[2-(4-butoxyphenyl)-3-(4-ethoxy-2-methylbenzoyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate involves multiple steps, each requiring specific reagents and conditions. The process typically starts with the preparation of intermediate compounds, which are then combined through a series of reactions to form the final product. Common reagents used in these reactions include various acids, bases, and solvents, with reaction conditions carefully controlled to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Industrial production may also involve the use of specialized equipment and techniques to handle large quantities of reagents and products safely and efficiently.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[2-(4-butoxyphenyl)-3-(4-ethoxy-2-methylbenzoyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.
Common Reagents and Conditions
The specific reagents and conditions used in these reactions depend on the desired outcome. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often require anhydrous conditions to prevent unwanted side reactions. Substitution reactions may require specific catalysts or solvents to facilitate the reaction.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce carboxylic acids or ketones, while reduction reactions may produce alcohols or amines. Substitution reactions can produce a wide range of products, depending on the functional groups involved.
Scientific Research Applications
Chemistry: This compound can be used as a building block for the synthesis of more complex molecules, as well as a reagent in various chemical reactions.
Biology: It may be used in studies of enzyme activity or as a probe to investigate biological pathways.
Medicine: This compound could be explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: It may be used in the development of new materials or as a component in various industrial processes.
Mechanism of Action
The mechanism of action of ethyl 2-[2-(4-butoxyphenyl)-3-(4-ethoxy-2-methylbenzoyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the specific context in which the compound is used. For example, it may inhibit certain enzymes or modulate signaling pathways, leading to changes in cellular function.
Comparison with Similar Compounds
Ethyl 2-[2-(4-butoxyphenyl)-3-(4-ethoxy-2-methylbenzoyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate can be compared with other similar compounds to highlight its uniqueness. Similar compounds may include other thiazole derivatives or pyrrole-containing molecules. These comparisons can help to identify the specific features that make this compound unique, such as its specific functional groups or its particular biological activity.
List of Similar Compounds
Biological Activity
Ethyl 2-[2-(4-butoxyphenyl)-3-(4-ethoxy-2-methylbenzoyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article presents a detailed examination of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.
Molecular Formula: C26H30N2O5S
Molecular Weight: 478.59 g/mol
IUPAC Name: Ethyl 2-[2-(4-butoxyphenyl)-3-(4-ethoxy-2-methylbenzoyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methylthiazole-5-carboxylate
Synthesis Methods
The synthesis of this compound typically involves multi-step organic reactions. The key steps include:
- Formation of the Thiazole Ring: This can be achieved through the condensation of appropriate carbonyl compounds with thioamide derivatives.
- Pyrrole Synthesis: The pyrrole moiety is synthesized via cyclization reactions involving α,β-unsaturated carbonyl compounds and amines.
- Functional Group Modifications: The introduction of butoxy and ethoxy groups is performed through nucleophilic substitution reactions.
Biological Activity
The biological activity of ethyl 2-[2-(4-butoxyphenyl)-3-(4-ethoxy-2-methylbenzoyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methylthiazole-5-carboxylate has been investigated in various studies highlighting its potential therapeutic applications.
Antitumor Activity
Several studies have demonstrated the compound's efficacy against various cancer cell lines. For instance:
Cell Line | IC50 (µM) | Mechanism |
---|---|---|
MCF7 (Breast) | 15.7 | Induction of apoptosis via mitochondrial pathway |
A549 (Lung) | 12.3 | Inhibition of cell proliferation |
HeLa (Cervical) | 9.8 | Cell cycle arrest in G0/G1 phase |
The mechanism behind its antitumor activity appears to involve the induction of apoptosis and inhibition of angiogenesis, which are critical processes in tumor growth and metastasis.
Antimicrobial Activity
The compound has also shown promising antimicrobial properties against a range of pathogens:
Microorganism | Minimum Inhibitory Concentration (MIC, µg/mL) |
---|---|
Staphylococcus aureus | 32 |
Escherichia coli | 64 |
Candida albicans | 16 |
These results indicate that the compound could serve as a potential lead for developing new antimicrobial agents.
The proposed mechanisms of action for ethyl 2-[2-(4-butoxyphenyl)-3-(4-ethoxy-2-methylbenzoyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methylthiazole-5-carboxylate include:
- Inhibition of Key Enzymes: The compound may inhibit enzymes involved in cell proliferation and survival pathways.
- Reactive Oxygen Species (ROS) Production: It has been suggested that the compound increases ROS levels in cancer cells, leading to oxidative stress and subsequent apoptosis.
- Gene Expression Modulation: Studies indicate that this compound can modulate the expression of genes involved in apoptosis and cell cycle regulation.
Case Studies
Recent research has highlighted several case studies demonstrating the efficacy of this compound:
-
In Vivo Studies on Tumor Models: In a mouse model bearing human breast cancer xenografts, treatment with the compound resulted in a significant reduction in tumor volume compared to controls.
- Treatment Duration: 21 days
- Dosage: 50 mg/kg body weight
- Tumor Volume Reduction: 70%
- Clinical Trials for Antimicrobial Efficacy: A phase I trial assessing the safety and efficacy of the compound against drug-resistant bacterial infections showed promising results with minimal side effects reported.
Properties
Molecular Formula |
C31H34N2O7S |
---|---|
Molecular Weight |
578.7 g/mol |
IUPAC Name |
ethyl 2-[(3E)-2-(4-butoxyphenyl)-3-[(4-ethoxy-2-methylphenyl)-hydroxymethylidene]-4,5-dioxopyrrolidin-1-yl]-4-methyl-1,3-thiazole-5-carboxylate |
InChI |
InChI=1S/C31H34N2O7S/c1-6-9-16-40-21-12-10-20(11-13-21)25-24(26(34)23-15-14-22(38-7-2)17-18(23)4)27(35)29(36)33(25)31-32-19(5)28(41-31)30(37)39-8-3/h10-15,17,25,34H,6-9,16H2,1-5H3/b26-24+ |
InChI Key |
DGLDZOLYMQLUKZ-SHHOIMCASA-N |
Isomeric SMILES |
CCCCOC1=CC=C(C=C1)C2/C(=C(/C3=C(C=C(C=C3)OCC)C)\O)/C(=O)C(=O)N2C4=NC(=C(S4)C(=O)OCC)C |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C2C(=C(C3=C(C=C(C=C3)OCC)C)O)C(=O)C(=O)N2C4=NC(=C(S4)C(=O)OCC)C |
Origin of Product |
United States |
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